
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique properties due to the presence of an amino group and a methyl group on the carbazole ring, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves the cyclization of appropriate precursors. For Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions such as glacial acetic acid and concentrated hydrochloric acid.
Introduction of Amino and Methyl Groups: The amino group can be introduced through nitration followed by reduction, while the methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
Carbazole derivatives exhibit a wide range of pharmacological activities including:
- Antibacterial and Antifungal: Certain carbazole derivatives have shown effective antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents.
- Antitumor Activity: Compounds derived from carbazole structures have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth.
- Anti-inflammatory and Antioxidant Effects: These compounds also display anti-inflammatory and antioxidant properties, which can be beneficial in treating various inflammatory diseases.
Case Study:
A study demonstrated that 3-amino-9-methylcarbazole derivatives showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The synthesis of these derivatives often involves nucleophilic addition reactions that enhance their biological activity .
Material Science Applications
Organic Electronics:
Carbazole derivatives are crucial in the development of organic electronic devices such as:
- Organic Light Emitting Diodes (OLEDs): Carbazole compounds are used as hole transport materials due to their excellent charge transport properties.
- Photovoltaic Cells: Their unique electronic properties make them suitable for use in organic solar cells.
Data Table: Applications in Organic Electronics
Application | Compound Used | Functionality |
---|---|---|
OLEDs | 3-amino-9-methylcarbazole | Hole transport layer |
Photovoltaic Cells | Various carbazole derivatives | Light absorption and charge transport |
Chemical Reactivity
The reactivity of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride allows it to participate in various chemical reactions that lead to the synthesis of other valuable compounds:
- Nucleophilic Addition Reactions: The amino group at position 3 is highly reactive and can engage in nucleophilic addition with electrophiles. This property is exploited in synthesizing new materials with enhanced functionalities.
Example Reaction:
The reaction of 3-amino-9-methylcarbazole with isocyanates leads to the formation of novel monomers that can be used in polymer synthesis .
Diagnostic Applications
Colorimetric Detection:
3-amino-9-methylcarbazole is utilized as a chromogen in enzyme-linked immunosorbent assays (ELISAs) for the colorimetric detection of antibodies. Its ability to produce a colored product upon oxidation makes it valuable for diagnostic purposes.
Case Study:
In a clinical setting, the use of 3-amino-9-methylcarbazole as a substrate for peroxidase-catalyzed reactions has been reported to improve the sensitivity of antibody detection methods significantly .
Mechanism of Action
The mechanism of action of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the carbazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a methyl group.
N-Substituted Carbazoles: A broad class of carbazole derivatives with various substituents on the nitrogen atom.
Benzocarbazoles: Carbazole derivatives with additional benzene rings fused to the carbazole core.
Uniqueness
Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is unique due to the specific positioning of the amino and methyl groups on the carbazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H15ClN2 and a molecular weight of approximately 230.71 g/mol. Its structure includes a carbazole core with an amino group and a methyl substitution that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance:
- Cytotoxic Effects : A study demonstrated that derivatives such as 1-(9′-methyl-3′-carbazole)-3,4-dihydro-β-carboline (MCDC) exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for MCDC were reported as approximately 5.04 µM for A549 and 5.48 µM for MCF7 cells .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing carbazole derivatives. Modifications in the alkyl chain length and substituents on the carbazole ring significantly influence their anticancer efficacy. For example:
Compound | Alkyl Chain Length | IC50 (µM) |
---|---|---|
MCDC | 1 Carbon | 5.04 |
Derivative A | 2 Carbons | 7.20 |
Derivative B | 3 Carbons | 10.50 |
This table illustrates that increasing the alkyl chain length generally decreases the anticancer activity .
Study on Manzamine Derivatives
A comprehensive study synthesized several manzamine derivatives based on carbazole structures. These compounds were evaluated for their anticancer properties against colon adenocarcinoma DLD cells and hepatoma HepG2/A2 cells. The results indicated that specific structural modifications led to enhanced cytotoxic effects compared to parent compounds .
Tyrosinase Inhibition
In addition to anticancer properties, some carbazole derivatives have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. One study reported that certain carbazole analogs exhibited significant inhibition of tyrosinase activity with IC50 values comparable to standard inhibitors .
Properties
CAS No. |
64057-88-1 |
---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)azanium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15;/h6-8H,2-5,14H2,1H3;1H |
InChI Key |
HAQDJUJCZJSJBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.